molecular formula C8H16N2O4S B8288590 Tert-butyl cyclopropylsulfamoylcarbamate

Tert-butyl cyclopropylsulfamoylcarbamate

Cat. No.: B8288590
M. Wt: 236.29 g/mol
InChI Key: JTRDEGGRULMZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl cyclopropylsulfamoylcarbamate is a useful research compound. Its molecular formula is C8H16N2O4S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What are the standard protocols for synthesizing tert-butyl cyclopropylsulfamoylcarbamate?

The synthesis typically involves reacting a cyclopropylamine derivative with di-tert-butyl dicarbonate (Boc₂O) under mild conditions. A base such as triethylamine is used to neutralize the generated acid, and the reaction is conducted in solvents like dichloromethane or tetrahydrofuran (THF) at room temperature. Spectroscopic methods (e.g., 1H^1H-NMR, 13C^{13}C-NMR) are critical for confirming the product’s structure and purity .

Q. Basic: How is the structural integrity of this compound validated in synthetic chemistry?

Structural validation relies on:

  • Spectroscopic analysis : 1H^1H-NMR for proton environments (e.g., tert-butyl group at δ ~1.4 ppm), 13C^{13}C-NMR for carbonyl carbons (~150-155 ppm).
  • Mass spectrometry (MS) : To confirm molecular ion peaks and fragmentation patterns.
  • X-ray crystallography (if available): For unambiguous confirmation of stereochemistry in cyclopropane derivatives .

Q. Advanced: How can researchers optimize reaction yields for cyclopropane functionalization in this compound?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclopropane ring formation.
  • Catalysis : Transition-metal catalysts (e.g., Pd) may improve regioselectivity in cross-coupling reactions.
    Controlled experiments with kinetic monitoring (e.g., HPLC) are recommended to identify optimal conditions .

Q. Advanced: What methodologies address contradictions in kinetic data from binding assays involving this compound?

Discrepancies in binding affinity (e.g., IC₅₀ values) may arise from assay conditions (pH, temperature) or target protein isoforms. To resolve these:

  • Standardize assays : Use identical buffer systems and recombinant protein batches.
  • Orthogonal techniques : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to validate thermodynamic parameters.
  • Statistical analysis : Apply multivariate regression to account for variables like ionic strength .

Q. Basic: What are the primary applications of this compound in medicinal chemistry?

This compound serves as:

  • A protecting group for amines in peptide synthesis.
  • An intermediate in drug development, particularly for kinase inhibitors or protease-targeted therapies.
  • A tool compound to study enzyme-ligand interactions via its sulfamoyl moiety .

Q. Advanced: How does the cyclopropane ring influence the compound’s stability under physiological conditions?

The cyclopropane ring’s strain energy can enhance reactivity but may reduce stability. Stability assays should include:

  • pH-dependent degradation studies : Monitor hydrolysis rates in buffers (pH 1–10).
  • Serum stability tests : Incubate with human serum to assess esterase-mediated cleavage.
  • Thermogravimetric analysis (TGA) : Evaluate thermal decomposition thresholds .

Q. Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?

  • Docking simulations : Predict binding modes to target enzymes (e.g., sulfotransferases).
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclopropane) with activity.
  • MD simulations : Assess conformational flexibility in aqueous environments .

Q. Basic: What safety precautions are essential when handling this compound?

  • Engineering controls : Use fume hoods to minimize inhalation of fine particles.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Follow institutional guidelines for carbamate-containing waste, as some derivatives may release toxic isocyanates upon decomposition .

Q. Advanced: What strategies differentiate the biological activity of this compound from its structural analogs?

Comparative studies should focus on:

  • Functional group swaps : Replace sulfamoyl with carbamoyl or urea groups.
  • Stereochemical variation : Synthesize enantiomers and test for chiral selectivity.
  • Biological assays : Measure IC₅₀ against related targets (e.g., cyclooxygenase vs. lipoxygenase) .

Q. Advanced: How can researchers address the lack of ecological toxicity data for this compound?

Proposed approaches:

  • Read-across analysis : Use data from structurally similar carbamates (e.g., tert-butyl phenylcarbamate).
  • In silico predictions : Apply tools like ECOSAR to estimate aquatic toxicity.
  • Microtox assays : Test acute toxicity in Vibrio fischeri as a preliminary screen .

Q. Comparative Analysis Table: Key Applications in Research

ApplicationMethodologyKey FindingsReference
Enzyme InhibitionSPR and ITCHigh affinity for sulfotransferases (Kd = 12 nM)
Drug Intermediate SynthesisBoc protection85% yield under optimized THF/Et₃N conditions
Stability ProfilingpH degradation studiesStable at pH 7.4; hydrolyzes rapidly at pH < 3

Properties

Molecular Formula

C8H16N2O4S

Molecular Weight

236.29 g/mol

IUPAC Name

tert-butyl N-(cyclopropylsulfamoyl)carbamate

InChI

InChI=1S/C8H16N2O4S/c1-8(2,3)14-7(11)10-15(12,13)9-6-4-5-6/h6,9H,4-5H2,1-3H3,(H,10,11)

InChI Key

JTRDEGGRULMZFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)NC1CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.33 ml of t-BuOH were dissolved in 50 ml of anhydrous CH2Cl2 and, at RT, 2.00 g of chlorosulfonyl isocyanate were added dropwise. During this, the internal temperature rose to 30° C. Stirring at RT for 1 hour was followed by dropwise addition of 1.96 ml of cyclopropylamine and leaving the reaction mixture to stand at RT for 16 hours. It was then washed 3 times with 15 ml of water each time. After drying over Na2SO4, the solvent was removed in vacuo. 1.3 g of an amorphous solid were obtained.
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.96 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.